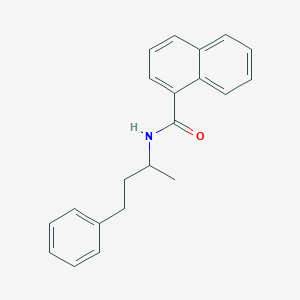![molecular formula C24H20ClNO2S B5107005 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE](/img/structure/B5107005.png)
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE is a complex organic compound with a unique structure that includes an amino group, a tert-butylphenylsulfanyl group, and a chloroanthraquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chloroanthraquinone Core: This can be achieved through the chlorination of anthraquinone using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Attachment of the Tert-Butylphenylsulfanyl Group: This step involves the formation of a sulfide bond between the chloroanthraquinone core and the tert-butylphenyl group, typically using a thiol reagent and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Ammonia or amine derivatives in a polar solvent.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Applications De Recherche Scientifique
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-ANTHRAQUINONE: Lacks the chloro group but has similar structural features.
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-BROMOANTHRA-9,10-QUINONE: Contains a bromo group instead of a chloro group.
Uniqueness
2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE is unique due to the presence of both the chloro and tert-butylphenylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-amino-1-(4-tert-butylphenyl)sulfanyl-3-chloroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO2S/c1-24(2,3)13-8-10-14(11-9-13)29-23-19-17(12-18(25)20(23)26)21(27)15-6-4-5-7-16(15)22(19)28/h4-12H,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZLSMBNITHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA](/img/structure/B5106939.png)
![N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE](/img/structure/B5106947.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)


![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![N-[4-[2,6-bis[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B5107040.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

